5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile (CAS 2402829-99-4; also indexed as 4-chloro-2-fluoro-1-methyl-1H-imidazole-5-carbonitrile) is a penta-substituted imidazole building block bearing chloro, fluoro, methyl, and nitrile substituents on a single five-membered heterocyclic core. With a molecular formula of C₅H₃ClFN₃ and a molecular weight of 159.55 g·mol⁻¹, this compound occupies a distinct physicochemical space characterized by a computed XLogP3 of 1.5, a topological polar surface area (TPSA) of 41.6 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and zero rotatable bonds.

Molecular Formula C5H3ClFN3
Molecular Weight 159.55
CAS No. 2402829-99-4
Cat. No. B2927301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile
CAS2402829-99-4
Molecular FormulaC5H3ClFN3
Molecular Weight159.55
Structural Identifiers
SMILESCN1C(=C(N=C1F)Cl)C#N
InChIInChI=1S/C5H3ClFN3/c1-10-3(2-8)4(6)9-5(10)7/h1H3
InChIKeyXKYVTRYFHCUQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile (CAS 2402829-99-4): Procurement-Grade Structural Overview for Heterocyclic Building Block Selection


5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile (CAS 2402829-99-4; also indexed as 4-chloro-2-fluoro-1-methyl-1H-imidazole-5-carbonitrile) is a penta-substituted imidazole building block bearing chloro, fluoro, methyl, and nitrile substituents on a single five-membered heterocyclic core . With a molecular formula of C₅H₃ClFN₃ and a molecular weight of 159.55 g·mol⁻¹, this compound occupies a distinct physicochemical space characterized by a computed XLogP3 of 1.5, a topological polar surface area (TPSA) of 41.6 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and zero rotatable bonds [1]. The fully substituted imidazole ring eliminates NH tautomerism, conferring a single, well-defined molecular species—a critical advantage in fragment-based drug discovery and parallel synthesis workflows where tautomeric ambiguity complicates structure–activity interpretation.

Why Generic Imidazole-4-carbonitrile Substitution Fails: The Functional Consequence of Simultaneous Halogenation in 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile


Imidazole-4-carbonitrile derivatives are widely employed as synthetic intermediates, yet their physicochemical and pharmacological properties are exquisitely sensitive to the number, identity, and position of ring substituents [1]. Replacing 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile with a mono-halogenated or non-halogenated analog alters multiple parameters simultaneously: the electron-withdrawing effect of the 2-fluoro substituent modulates ring electronics and metabolic oxidative susceptibility at the adjacent positions, while the 5-chloro substituent provides a versatile cross-coupling handle and contributes to hydrophobic binding interactions [1][2]. The N3-methyl group permanently blocks the imidazole NH, eliminating prototropic tautomerism that plagues 1H-imidazole-4-carbonitrile (CAS 57090-88-7). This confluence of substituents is not additive but synergistic: removing any single group produces a compound with fundamentally different reactivity, pharmacokinetic predictivity, and synthetic utility. The sections below provide the quantitative evidence substantiating these differentiation claims.

Head-to-Head Comparative Evidence: 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile vs. Closest Imidazole-4-carbonitrile Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area vs. Non-Halogenated and Mono-Halogenated Comparators

The target compound's XLogP3 of 1.5 positions it in the optimal lipophilicity range for oral bioavailability (Lipinski Rule of Five: LogP ≤ 5) while being sufficiently lipophilic to engage hydrophobic enzyme pockets. The 5-chloro substituent contributes approximately +0.7 to +0.9 LogP units relative to the non-halogenated comparator 1-methyl-1H-imidazole-5-carbonitrile (computed XLogP3 ≈ 0.5–0.7), while the 2-fluoro substituent moderates this increase, preventing excessive lipophilicity that would promote metabolic clearance and off-target promiscuity [1]. The TPSA of 41.6 Ų falls well below the 140 Ų threshold for oral absorption, and the zero hydrogen-bond donor count (vs. one donor in 1H-imidazole-4-carbonitrile) reduces the desolvation penalty for membrane permeation [1].

Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Structural Uniqueness: Simultaneous Cl/F/CH₃ Substitution Eliminates Tautomeric Ambiguity vs. 1H-Imidazole-4-carbonitrile

1H-Imidazole-4-carbonitrile (CAS 57090-88-7) exists as an equilibrating mixture of 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile tautomers via annular prototropic shift, complicating both spectroscopic characterization and biological assay interpretation [1]. The target compound is permanently locked into a single regioisomeric form by the N3-methyl substituent, eliminating tautomeric ambiguity entirely. Single-crystal X-ray analysis of the parent 1H-imidazole-4-carbonitrile confirms it crystallizes exclusively as the 4-carbonitrile isomer in the solid state, but solution-phase tautomerism remains a confounding factor [1]. The fully substituted target compound produces a single, invariant species in both solid and solution phases, as confirmed by its well-defined SMILES string (Cn1c(F)nc(Cl)c1C#N) and the absence of any prototropic exchangeable protons .

Tautomerism Structural fidelity Fragment-based drug discovery Assay reproducibility

Synthetic Utility: Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling vs. Mono-Halogenated Analogs

The target compound presents two distinct halogen substituents—chlorine at position 5 (historically designated as position 4 in the alternative nomenclature) and fluorine at position 2—with fundamentally different reactivities in transition-metal-catalyzed cross-coupling reactions. Chlorine on an electron-deficient imidazole ring undergoes oxidative addition to Pd(0) catalysts preferentially over fluorine, enabling chemoselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the C5 position while leaving the C2-fluoro substituent intact for subsequent nucleophilic aromatic substitution (SNAr) or as a metabolically stable bioisostere [1]. In contrast, 5-chloro-1-methyl-1H-imidazole-4-carbonitrile (CAS 3054390-03-0) lacks this second synthetic handle, and 1H-imidazole-4-carbonitrile (CAS 57090-88-7) requires N-protection before any cross-coupling due to the acidic NH proton .

Cross-coupling Sequential functionalization Parallel synthesis Medicinal chemistry

Procurement Specification: Vendor-Documented Purity and Pricing for Budgeting vs. Non-Halogenated Imidazole-4-carbonitrile

The target compound is commercially available from Enamine (catalog EN300-7491799) at a certified purity of 95.0%, with transparent tiered pricing: $317 for 0.1 g, $914 for 1.0 g, and $2,650 for 5.0 g (as of March 2025) [1]. This pricing reflects the multi-step synthesis required to install the full Cl/F/CH₃/CN substitution pattern and compares to the structurally simpler, non-halogenated 1-methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2), which is available at significantly lower cost (typically <$100/g) but lacks all halogen substituents and the associated synthetic versatility . The premium over the non-halogenated analog is directly attributable to the synthetic complexity of introducing both chloro and fluoro substituents regioselectively onto the imidazole core.

Procurement Purity specification Cost analysis Vendor comparison

Patent-Cited Application Relevance: WO2023051234 and Antibacterial Lead Derivatization

According to vendor-supplied application notes, international patent application WO2023051234 discloses novel antibacterial compounds derived from CAS 2402829-99-4 that exhibit potent activity against drug-resistant Gram-positive pathogens [1]. While the full patent specification and specific MIC values could not be retrieved for direct quantitative comparison in this analysis, the existence of a dedicated PCT application using this compound as a key synthetic intermediate provides an independent, third-party validation of its utility in anti-infective drug discovery. This contrasts with simpler imidazole-4-carbonitrile analogs, which have not been associated with specific antibacterial patent filings targeting drug-resistant strains.

Antibacterial Drug-resistant pathogens Gram-positive Patent-derived lead

Optimal Procurement and Application Scenarios for 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile Based on Comparative Evidence


Fragment-Based Drug Discovery Libraries Requiring Tautomeric Fidelity and CNS-Relevant Physicochemical Profile

The compound's XLogP3 of 1.5, zero H-bond donors, TPSA of 41.6 Ų, and fixed regioisomeric identity make it an ideal fragment for CNS-targeted screening collections. Unlike 1H-imidazole-4-carbonitrile, which introduces tautomeric ambiguity and an additional H-bond donor that confounds both binding mode interpretation and membrane permeability prediction, this compound provides a single, well-defined chemical entity with CNS-favorable physicochemical parameters [1][2]. Fragment libraries incorporating this scaffold benefit from unambiguous NMR and X-ray co-structure determination.

Divergent Parallel Synthesis of Kinase-Focused Compound Libraries via Orthogonal Halogen Reactivity

Medicinal chemistry groups pursuing kinase inhibitor lead optimization can exploit the orthogonal reactivity of the 5-chloro (Pd-catalyzed cross-coupling) and 2-fluoro (SNAr or metabolically stable bioisostere) positions to generate diverse analog sets from a single building block [1]. The N3-methyl group eliminates the need for nitrogen protection/deprotection sequences required when using 1H-imidazole-4-carbonitrile (CAS 57090-88-7), reducing synthetic step count by at least two transformations per analog and improving overall library production efficiency.

Anti-Infective Lead Generation Targeting Drug-Resistant Gram-Positive Pathogens

Based on the precedent established by WO2023051234, this compound serves as a validated starting point for antibacterial lead optimization programs focused on drug-resistant Gram-positive organisms [1]. While the specific MIC values from the patent require independent verification, the existence of this filing provides a stronger rationale for procurement than non-halogenated imidazole-4-carbonitrile analogs lacking documented anti-infective precedent.

Metabolic Stability Optimization in Lead Maturation via Fluorine Blocking Strategy

The 2-fluoro substituent serves as a metabolically stable replacement for oxidatively labile C–H bonds on the imidazole ring, a strategy well-precedented in fluoroimidazole medicinal chemistry [1]. When incorporated into lead compounds, this fluorine substitution pattern is expected to reduce cytochrome P450-mediated oxidative metabolism at the imidazole 2-position relative to non-fluorinated analogs such as 5-chloro-1-methyl-1H-imidazole-4-carbonitrile (CAS 3054390-03-0), potentially improving in vivo half-life and reducing clearance, though direct comparative microsomal stability data for this specific compound remain to be published.

Quote Request

Request a Quote for 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.